d-Galactal
Overview
Description
D-galactal is a glycal derived from D-galactopyranose It is a glycal and an anhydrohexose.
Scientific Research Applications
Inhibitory Effects on β-D-Galactosidases
d-Galactal, known as 1,2-dideoxy-D-lyxo-hex-1-enopyranose, exhibits significant inhibitory effects on β-D-galactopyranosidases derived from various sources. It represents a novel type of inhibitor for glycosidases, with its inhibitory action attributed to the planar half-chair conformation preferred by this compound (Lee, 1969).
Biosynthesis in Bacteria
d-Galactan I, a component of the lipopolysaccharide O1 antigen of Klebsiella pneumoniae and other gram-negative bacteria, involves this compound in its biosynthesis. This process is facilitated by a genetic locus encompassing several genes responsible for the synthesis and assembly of d-galactan I via an ATP-binding cassette transporter-dependent pathway (Guan, Clarke, & Whitfield, 2001).
Role in Metabolic Engineering
Metabolic engineering of fungal strains has leveraged this compound for the conversion of d-galacturonate to meso-galactarate (mucate), a compound with potential applications in food, cosmetics, pharmaceuticals, and as a platform chemical. This involves catabolizing this compound through a reductive pathway (Mojzita et al., 2009).
Analysis of Protein Galactation
Studies have been conducted on the posttranslational modification of proteins by sugars, including this compound. An example is the in vitro galactation of human serum albumin, where the sites of galactation were analyzed using mass spectrometry. This research provides insights into the molecular interactions between proteins and sugars like this compound (Frost et al., 2011).
Galactan Utilization in Microorganisms
Research on the utilization of galactan in microorganisms, like Geobacillus stearothermophilus, has highlighted the role of this compound. These studies focus on the gene clusters and enzymatic activities involved in the breakdown and utilization of galactan, a major component of plant cell walls (Tabachnikov & Shoham, 2013).
Properties
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVECGMZCTULTIS-HSUXUTPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C(C1O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@@H]([C@@H]([C@@H]1O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183687 | |
Record name | Galactal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21193-75-9, 29485-85-6 | |
Record name | D-Galactal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21193-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galactal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29485-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galactal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029485856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galactal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-anhydro-2-deoxy-D-lyxo-hex-1-enitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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